molecular formula C6H6BrNO2S B2866367 2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid CAS No. 1383141-39-6

2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2866367
CAS No.: 1383141-39-6
M. Wt: 236.08
InChI Key: BZKSSYWTPGKAOA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an acetic acid moiety at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the bromination of 2-methylthiazole followed by the introduction of the acetic acid moiety. One common method involves the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-methylthiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

IUPAC Name

2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-8-4(2-5(9)10)6(7)11-3/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKSSYWTPGKAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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